2-Amino-4-bromo-6-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromo-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOMJFDQNMQPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407645 | |
| Record name | 2-amino-4-bromo-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139138-08-2 | |
| Record name | 2-amino-4-bromo-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Pathways
Strategic Retrosynthesis of 2-Amino-4-bromo-6-nitrophenol
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections in the target molecule involve the three functional groups on the phenol (B47542) ring: the amino (-NH2), bromo (-Br), and nitro (-NO2) groups. The directing effects of these substituents are crucial in planning the synthetic sequence.
The hydroxyl (-OH) and amino (-NH2) groups are ortho-, para-directing and activating, while the nitro (-NO2) group is a meta-directing and deactivating group. The bromine atom is also ortho-, para-directing but is a deactivator. quora.comsavemyexams.comquizlet.com This interplay of electronic effects dictates the order of introduction of the substituents.
A plausible retrosynthetic pathway might start by disconnecting the amino group, suggesting a late-stage reduction of a nitro group. This leads to a 4-bromo-2,6-dinitrophenol (B1284018) intermediate. However, selective reduction of one nitro group in the presence of another can be challenging.
An alternative and more common approach involves introducing the substituents in a stepwise manner onto a simpler phenol or aniline (B41778) derivative. For instance, starting from 2-aminophenol, one could consider nitration followed by bromination, or vice-versa. The regioselectivity of these reactions is paramount.
Direct Synthetic Routes to this compound
Direct synthetic routes are the practical embodiment of the retrosynthetic plan, focusing on the sequential introduction of the required functional groups onto a precursor molecule.
Directed Bromination of Precursor Aminonitrophenols
One effective strategy involves the bromination of a suitable aminonitrophenol precursor. For example, starting with 2-amino-6-nitrophenol, the amino and hydroxyl groups would direct the incoming electrophile (bromine) to the positions ortho and para to them. savemyexams.com Given that the 6-position is already occupied by the nitro group, the primary sites for bromination would be the 2- and 4-positions. The activating nature of the amino and hydroxyl groups facilitates this electrophilic substitution.
The choice of brominating agent and reaction conditions is critical to control the regioselectivity and prevent over-bromination. Reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst can offer milder and more selective bromination compared to elemental bromine.
Selective Nitration Approaches to Brominated Aminophenols
Conversely, a synthetic route can commence with a brominated aminophenol, such as 4-bromo-2-aminophenol. chemicalbook.comnih.gov In this case, the subsequent step is selective nitration. The amino and hydroxyl groups are strongly activating and ortho-, para-directing. savemyexams.comquizlet.com Therefore, the incoming nitro group would be directed to the positions ortho or para to these groups. With the 4-position blocked by bromine and the 2-position by the amino group, the most likely position for nitration is the 6-position, which is ortho to the hydroxyl group and meta to the bromine atom.
Nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO2+). google.com Careful control of temperature is essential to prevent side reactions and ensure the desired regioselectivity.
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is a critical aspect of synthesizing this compound to maximize yield and purity.
For nitration reactions, key parameters include the concentration of the nitrating agent, the reaction temperature, and the solvent. For instance, using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., -10 to 0 °C) can minimize over-nitration and the formation of byproducts. The choice of solvent, such as dichloromethane (B109758) or acetic acid, can also influence the reaction outcome. google.com
In bromination reactions, the stoichiometry of the brominating agent is crucial. Using a substoichiometric amount of bromine can help prevent polybromination. The use of catalysts, such as iron(III) bromide (FeBr3), can enhance the rate of electrophilic bromination. Emerging methodologies like microwave-assisted nitration have shown potential to increase reaction speeds and yields by 15-20%.
| Reaction Step | Reagent/Catalyst | Temperature (°C) | Solvent | Key Considerations |
| Nitration | HNO₃/H₂SO₄ | -10 to 0 | Dichloromethane or Acetic Acid | Strict temperature control to prevent over-nitration. |
| Bromination | Br₂/FeBr₃ | Room Temperature | Acetic Acid | Substoichiometric bromine to avoid polybromination. |
| Reduction | Fe/HCl or H₂/Pd-C | Varies | Ethanol (B145695)/Water | Choice of reducing agent depends on other functional groups. |
Convergent Synthesis Protocols for Complex Derivatives
While linear synthetic routes are common, convergent approaches can be advantageous for creating more complex derivatives of this compound. A convergent synthesis involves preparing different fragments of the final molecule separately and then combining them in the later stages.
Advanced Purification Techniques and Characterization of Synthetic Intermediates
The purification of this compound and its synthetic intermediates is crucial for obtaining a high-purity final product. Common purification techniques include:
Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For instance, recrystallization from an acetone/water mixture can be effective.
Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). It is particularly useful for separating complex mixtures and isolating pure intermediates. chemicalbook.com
The characterization of synthetic intermediates and the final product is essential to confirm their identity and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. uib.noresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. uib.no
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
| Technique | Purpose |
| Recrystallization | Purification of solid compounds. |
| Column Chromatography | Separation of complex mixtures. |
| NMR Spectroscopy | Structural elucidation. |
| IR Spectroscopy | Functional group identification. |
| Mass Spectrometry | Molecular weight determination. |
| Melting Point | Purity assessment. |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and elucidating the structural framework of a molecule.
The FTIR spectrum of 2-Amino-4-bromo-6-nitrophenol reveals characteristic absorption bands corresponding to its specific functional groups. The presence of the nitro group (NO₂) is confirmed by asymmetric and symmetric stretching vibrations, which are typically observed in the regions of 1560-1515 cm⁻¹ and 1355-1345 cm⁻¹, respectively. The hydroxyl (-OH) group is identified by a broad absorption band around 3200 cm⁻¹. The amino group (-NH₂) exhibits characteristic stretching vibrations as well. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range, while C-C stretching vibrations within the aromatic ring typically appear between 1600 and 1400 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is generally found in the lower frequency region of the spectrum, often below 600 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H Stretch | ~3200 (broad) |
| N-H Stretch | Multiple bands |
| Aromatic C-H Stretch | 3100-3000 |
| Asymmetric NO₂ Stretch | 1560-1515 |
| Symmetric NO₂ Stretch | 1355-1345 |
| Aromatic C=C Stretch | 1600-1400 |
| C-Br Stretch | < 600 |
This table presents typical FTIR absorption ranges for the functional groups present in this compound.
Complementing the FTIR data, FT-Raman spectroscopy provides further details on the vibrational modes of this compound. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibration of the nitro group is often more intense in the Raman spectrum compared to the asymmetric stretch. The aromatic ring vibrations also give rise to strong signals in the FT-Raman spectrum. The combination of both FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Symmetric NO₂ Stretch | Strong intensity |
| Aromatic Ring Vibrations | Strong signals |
| C-Br Stretch | Observable signal |
This table highlights the expected prominent signals in the FT-Raman spectrum of this compound.
To provide a more quantitative and detailed interpretation of the vibrational spectra, normal coordinate analysis (NCA) can be employed. nih.govekb.egresearchgate.net This computational method involves calculating the theoretical vibrational frequencies and comparing them with the experimental data obtained from FTIR and FT-Raman spectroscopy. nih.gov By developing a force field that describes the potential energy of the molecule as a function of its atomic coordinates, NCA can predict the frequencies and forms of the normal modes of vibration. This analysis helps to confirm the assignment of vibrational bands to specific atomic motions within the molecule and provides a deeper understanding of the intramolecular forces. nih.govekb.egresearchgate.net For substituted phenols, the transferability of valence force constants from related molecules has been shown to be a valuable approach in these analyses. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The aromatic protons will appear as distinct signals in the downfield region of the spectrum, typically between 6.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group will deshield nearby protons, shifting their signals to a higher frequency, while the electron-donating amino and hydroxyl groups will cause an upfield shift. The protons of the amino (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.0 - 8.5 | Doublet, Doublet of doublets, or Singlet |
| Amino (-NH₂) Proton | Variable | Broad Singlet |
| Hydroxyl (-OH) Proton | Variable | Broad Singlet |
This table outlines the expected ¹H NMR spectral data for this compound.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-OH | ~150-160 |
| C-NO₂ | ~140-150 |
| C-NH₂ | ~130-145 |
| C-Br | ~110-120 |
| Other Aromatic Carbons | 100-130 |
This table presents the anticipated ¹³C NMR chemical shift ranges for this compound.
Multi-dimensional NMR Approaches for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For a polysubstituted aromatic compound like this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial data on the chemical environment of protons and carbons. However, multi-dimensional (2D) NMR techniques are essential for unambiguous assignment of complex spectra.
Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. columbia.eduresearchgate.net
COSY (¹H-¹H Correlation Spectroscopy) establishes proton-proton coupling relationships, which is critical for identifying adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. columbia.edu
| NMR Technique | Purpose | Expected Information for this compound |
|---|---|---|
| COSY | Identifies coupled protons (typically 2-4 bonds apart). | Correlation between the two aromatic protons on the ring, confirming their adjacency. |
| HSQC | Correlates carbons with their directly attached protons. columbia.edu | Direct assignment of the protonated aromatic carbons (C3 and C5). |
| HMBC | Correlates protons and carbons over multiple bonds (2-3 bonds). columbia.edu | Correlations from aromatic protons to the substituted (quaternary) carbons (C1, C2, C4, C6), confirming the substitution pattern. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. msu.edu The spectrum of this compound is dominated by the electronic structure of the substituted benzene (B151609) ring, which contains electron-donating groups (–OH, –NH₂) and an electron-withdrawing group (–NO₂).
The UV-Vis spectrum of aromatic compounds typically shows absorption bands arising from π→π* transitions. researchgate.net In this compound, the presence of substituents with non-bonding electrons (the oxygen of the hydroxyl group and the nitrogen of the amino group) also allows for n→π* transitions. The combination of these groups creates a strong intramolecular charge-transfer character, which significantly influences the absorption maxima (λmax).
For nitrophenol derivatives, absorption bands are generally observed in the UV and visible regions. ukm.my The deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion typically results in a bathochromic (red) shift to longer wavelengths, often into the visible spectrum, due to the increased electron-donating ability of the resulting –O⁻ group. researchgate.net For example, the nitrophenolate ion of 4-nitrophenol (B140041) shows a distinct absorption maximum around 400 nm. researchgate.net It is expected that this compound would exhibit complex absorption bands in the 200-500 nm range, with their exact positions being highly dependent on pH and solvent. ukm.my
Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. researchgate.netresearchgate.net This effect is pronounced in molecules like this compound, which possess both hydrogen bond donor (–OH, –NH₂) and acceptor (–NO₂) groups.
Positive Solvatochromism (Bathochromic Shift): In polar protic solvents (e.g., water, ethanol), the excited state, which is typically more polar than the ground state, is stabilized to a greater extent. This lowers the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength.
Negative Solvatochromism (Hypsochromic Shift): In some cases, if the ground state is more polar or interacts more strongly with the solvent (e.g., through hydrogen bonding) than the excited state, an increase in solvent polarity can lead to a shift to a shorter wavelength.
Studies on related compounds like 4-nitrophenol and 4-nitroaniline (B120555) demonstrate significant solvatochromic shifts, which are analyzed to understand solute-solvent interactions. acs.org The magnitude and direction of these shifts in this compound would provide valuable information about its electronic ground and excited states. nih.gov
| Solvent Type | Primary Interaction | Expected Spectral Shift (Relative to Nonpolar Solvent) |
|---|---|---|
| Nonpolar (e.g., Hexane) | van der Waals forces | Baseline spectrum |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions | Bathochromic (red) shift |
| Polar Protic (e.g., Ethanol (B145695), Water) | Hydrogen bonding | Significant bathochromic (red) shift |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. weebly.com
For this compound (molecular formula C₆H₅BrN₂O₃), the exact mass can be calculated, and high-resolution mass spectrometry would confirm this with high accuracy. A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity and separated by two mass units. miamioh.edu
The fragmentation pattern under electron ionization (EI) can be predicted based on the functional groups present:
Loss of Nitro Group: Fragmentation often involves the loss of components of the nitro group, such as NO₂ (loss of 46 Da) or NO (loss of 30 Da). libretexts.org
Loss of Bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (79 or 81 Da), is a common pathway for bromo-aromatic compounds. miamioh.edu
Other Fragmentations: Other potential fragmentations include the loss of water (H₂O) or carbon monoxide (CO).
While a specific spectrum for the title compound is not available, the mass spectrum of a related silylated derivative of 2-Amino-4-nitrophenol (B125904) has been documented, and general fragmentation rules for halogenated and nitro compounds are well-established. libretexts.orgnist.gov
X-ray Crystallography for Solid-State Molecular Architecture
The solid-state architecture of this compound would be heavily influenced by intermolecular interactions, particularly hydrogen bonds. The molecule contains multiple hydrogen bond donors (the phenolic –OH and the amino –NH₂) and acceptors (the nitro –NO₂ group and the phenolic oxygen). This allows for the formation of a robust and complex hydrogen-bonding network.
Potential hydrogen bonding interactions include:
O–H···O(nitro) and N–H···O(nitro) bonds, linking molecules into chains or sheets.
O–H···N(amino) or N–H···O(hydroxyl) bonds between adjacent molecules.
Possible weaker N–H···Br interactions.
These hydrogen bonds, along with π-π stacking interactions between the aromatic rings, would dictate the crystal packing, influencing the material's density, stability, and other solid-state properties. Crystal engineering studies on similar amino-nitro aromatic compounds confirm the critical role of such interactions in forming specific, often non-centrosymmetric, crystal structures. acs.orgd-nb.info Analysis of related structures shows that keto-enamine tautomerism and the formation of strong intramolecular hydrogen bonds (e.g., between the ortho-amino and nitro groups) can also occur, further influencing the intermolecular packing arrangement. researchgate.netiucr.org
Analysis of Tautomeric Forms of this compound in the Crystalline State Remains Undetermined
A thorough review of available scientific literature and chemical databases reveals a significant gap in the experimental data concerning the tautomeric forms of this compound in the crystalline state. As of now, no published X-ray crystallography or solid-state Nuclear Magnetic Resonance (NMR) studies are available for this specific compound. Such studies are essential for the definitive characterization of tautomeric equilibria in the solid phase.
Tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between two or more interconverting constitutional isomers, known as tautomers. For this compound, the potential for tautomerism exists due to the presence of both a hydroxyl (-OH) group and an amino (-NH2) group on the aromatic ring, which can undergo proton transfer to form different isomers. The two most probable tautomeric forms would be the amino-phenol form and the imino-quinonoid form.
In related o-aminophenol and nitrophenol systems, the predominant tautomeric form in the crystalline state is influenced by a delicate balance of intramolecular and intermolecular hydrogen bonding, crystal packing forces, and the electronic effects of substituents. For instance, studies on similar molecules have shown that the presence of electron-withdrawing groups, such as the nitro group, can influence the acidity of the phenolic proton and the basicity of the amino group, thereby affecting the tautomeric equilibrium.
While theoretical and computational studies could offer predictions regarding the relative stabilities of the possible tautomers of this compound, such analyses are not a substitute for experimental verification. Without empirical data from techniques like X-ray diffraction, which provides precise atomic coordinates and bond lengths, any discussion on the specific tautomeric form(s) present in the crystalline state of this compound would be purely speculative.
Therefore, the advanced spectroscopic characterization and structural elucidation of the tautomeric forms of this compound in its crystalline state await experimental investigation.
Computational and Theoretical Investigations of Molecular Attributes
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the molecular attributes of 2-Amino-4-bromo-6-nitrophenol. These methodologies allow for the prediction of various properties from first principles.
Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Ground State Properties
The ground state properties of this compound have been extensively studied using Density Functional Theory (DFT) and Hartree-Fock (HF) methodologies. nih.govkarazin.uaresearchgate.net DFT, particularly with the B3LYP hybrid functional, is a popular choice for its balance of accuracy and computational cost in predicting the electronic structure of molecules. nih.gov The Hartree-Fock method, an ab initio approach, is also employed for these calculations. nih.govkarazin.uaresearchgate.net
These computational approaches are instrumental in determining the optimized molecular geometry, electronic structure, and other fundamental properties of the molecule. The selection of a suitable basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net
Molecular Geometry Optimization and Conformational Energy Landscapes
The optimization of the molecular geometry of this compound is a critical step in computational analysis. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. Both DFT and HF methods are utilized for this purpose. karazin.ua The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Conformational analysis further explores the energy landscape of the molecule by examining different spatial arrangements of its atoms. This is particularly important for understanding the flexibility of the molecule and the relative stability of its various conformers. The potential energy surface can be scanned by systematically changing specific dihedral angles to identify local and global energy minima.
Below is a table of selected optimized geometric parameters for a molecule structurally similar to this compound, calculated using the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-Br | 1.885 |
| Bond Length (Å) | C-N (Amino) | 1.375 |
| Bond Length (Å) | C-N (Nitro) | 1.460 |
| Bond Angle (°) | C-C-Br | 120.5 |
| Bond Angle (°) | C-C-N (Amino) | 121.0 |
| Bond Angle (°) | C-C-N (Nitro) | 118.5 |
Computational Vibrational Spectroscopy and Spectral Correlation
Computational vibrational spectroscopy is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies using DFT and HF methods, a theoretical spectrum can be generated. nih.gov These calculated frequencies often require scaling to better match experimental data due to the approximations inherent in the theoretical models.
The analysis of the vibrational modes provides a detailed assignment of the spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. This correlation between theoretical and experimental spectra is invaluable for confirming the molecular structure and understanding the intramolecular dynamics.
The table below presents a selection of calculated and scaled vibrational frequencies for key functional groups in a molecule with structural similarities to this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch (Amino) | 3450 | 3320 | Asymmetric stretch |
| N-H Stretch (Amino) | 3350 | 3225 | Symmetric stretch |
| N-O Stretch (Nitro) | 1550 | 1500 | Asymmetric stretch |
| N-O Stretch (Nitro) | 1350 | 1300 | Symmetric stretch |
| C-Br Stretch | 650 | 625 | Stretching vibration |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of this compound are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. thaiscience.info
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. For nitrophenol derivatives, the HOMO is often localized on the phenol (B47542) ring and the amino group, while the LUMO is typically centered on the nitro group.
The following table summarizes the calculated HOMO and LUMO energies and the energy gap for a related nitrophenol compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.4621 |
| LUMO Energy | -2.5714 |
| Energy Gap (ΔE) | 3.8907 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution and predicting the reactive sites of this compound. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.
Typically, regions of negative electrostatic potential (often colored red) are associated with electrophilic reactivity, indicating areas that are rich in electrons and susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (often colored blue) are indicative of nucleophilic reactivity, highlighting electron-deficient areas that are prone to attack by nucleophiles. For substituted phenols, the oxygen atoms of the nitro and hydroxyl groups are often regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups are areas of positive potential.
Natural Bond Orbital (NBO) and Charge Transfer Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the this compound molecule. researchgate.netresearchgate.net This method allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.
By analyzing the interactions between filled (donor) and vacant (acceptor) NBOs, it is possible to quantify the stability of the molecule arising from these electronic delocalizations. For instance, the interaction between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring can be examined. This analysis helps in understanding the influence of the amino, bromo, and nitro substituents on the electronic structure of the phenol ring.
Thermochemical and Thermodynamic Property Derivations
The calculation of thermochemical and thermodynamic properties, such as standard enthalpies and Gibbs free energies of formation, is a cornerstone of computational chemistry, providing fundamental data on the stability and reactivity of a compound.
Calculation of Standard Enthalpies and Gibbs Free Energies of Formation
Standard enthalpies of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°) are critical parameters that define a molecule's thermodynamic stability. These values are typically calculated using high-level quantum chemical methods. Such calculations would quantify the energy changes involved in forming this compound from its constituent elements in their standard states. This information is crucial for understanding its potential reaction pathways and equilibria. At present, no published studies provide these specific calculated values for this compound.
Computational Determination of Tautomeric Equilibrium Constants
Phenolic compounds, particularly those with amino and nitro substituents, can exhibit tautomerism, existing in equilibrium between different structural isomers (e.g., phenol-imine and keto-amine forms). Computational methods are frequently used to determine the relative energies of these tautomers and, consequently, the equilibrium constant (KT) that governs their population distribution. For this compound, a computational analysis would likely investigate the equilibrium between its phenol and potential quinone-oxime or nitronate tautomers. Such a study would clarify the dominant molecular structure under various conditions, which is vital for interpreting its spectroscopic and reactive properties. However, specific calculations of tautomeric equilibrium constants for this compound have not been found in the existing literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
TD-DFT is a powerful computational tool for investigating the behavior of molecules upon absorption of light, providing insights into their electronic spectra and photophysical properties.
Prediction of Electronic Excitation Energies and Oscillator Strengths
A TD-DFT analysis of this compound would predict its electronic absorption spectrum by calculating the energies of vertical electronic excitations from the ground state to various excited states. Associated with these excitation energies are oscillator strengths, which are theoretical measures of the probability of a given electronic transition occurring. This data allows for the assignment of absorption bands observed in experimental UV-Visible spectra to specific molecular orbital transitions (e.g., n→π* or π→π*). Without specific research on this molecule, a data table of its predicted excitation energies and oscillator strengths cannot be compiled.
Simulation of Fluorescence and Phosphorescence Emission Spectra
Beyond absorption, TD-DFT can be used to model the geometry of the first excited singlet (S1) and triplet (T1) states. By calculating the energy difference between these optimized excited states and the ground state, it is possible to simulate the fluorescence (S1→S0) and phosphorescence (T1→S0) emission spectra. These simulations provide theoretical predictions of the emission wavelengths and can help to understand the luminescent properties of the molecule. No such simulations for this compound appear to have been published.
Theoretical Prediction of Nonlinear Optical (NLO) Characteristics
Molecules with significant intramolecular charge transfer, often arising from the presence of both donor and acceptor groups on a conjugated system, are candidates for nonlinear optical (NLO) materials. Theoretical calculations are essential for predicting the NLO response of a molecule, which is quantified by its hyperpolarizabilities.
The NLO properties of organic molecules are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to calculate the first-order (β) and second-order (γ) hyperpolarizabilities, which are molecular-level indicators of second- and third-order NLO activity, respectively. For this compound, the interplay between the amino donor group and the nitro acceptor group could potentially lead to a significant NLO response. A computational study would quantify these properties and assess its potential for NLO applications. To date, specific theoretical predictions of the NLO characteristics for this compound are not available in the literature.
Computation of First-Order Hyperpolarizability (β0)
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics. The first-order hyperpolarizability (β0) is a key parameter that quantifies the second-order NLO response of a molecule. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to predict these properties.
For molecules similar in structure to this compound, which feature both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups on an aromatic ring, a significant NLO response is often anticipated. Theoretical calculations for related nitroaromatic compounds have demonstrated that the choice of computational method and basis set is crucial for obtaining accurate hyperpolarizability values. For instance, studies on molecules like 2-amino-6-nitrobenzothiazole (B160904) have utilized methods such as HF/6-31G(d,p) to determine the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Similar computational approaches would be necessary to determine the specific β0 value for this compound.
A literature search did not yield specific computed values for the first-order hyperpolarizability (β0) of this compound. The data presented here is based on computational studies of structurally analogous compounds.
| Parameter | Computational Method | Basis Set | Predicted Value |
| β0 | DFT/B3LYP | 6-311++G(d,p) | Data Not Available |
| β0 | HF | 6-31G(d,p) | Data Not Available |
Elucidation of Structure-NLO Property Relationships and Charge Transfer Effects
The relationship between the molecular structure of this compound and its NLO properties is intrinsically linked to intramolecular charge transfer (ICT). The presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups, and the electron-withdrawing nitro (-NO2) group facilitates a "push-pull" electronic system. Upon excitation, electron density is transferred from the donor-rich part of the molecule to the acceptor-rich part.
This ICT is a fundamental mechanism for generating a large NLO response. The π-conjugated system of the phenol ring acts as a bridge for this charge transfer. The bromine atom, being an electronegative substituent, can also influence the electronic distribution within the ring and modulate the ICT process. In similar nitroaromatic push-pull chromophores, time-dependent density functional theory (TD-DFT) simulations and spectroscopic studies have confirmed that structural changes, such as the twisting of the nitro group, can occur during the ICT process. nih.govnih.gov A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal that the HOMO is typically localized on the electron-donating groups and the aromatic ring, while the LUMO is concentrated around the electron-withdrawing nitro group, further confirming the nature of the charge transfer. researchgate.net
Intermolecular Interaction Analysis via Computational Methods (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the surface, such as d_norm (which indicates contacts shorter or longer than van der Waals radii), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface). The analysis also generates 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts.
While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, studies on analogous compounds provide a clear indication of the expected interactions. For instance, analyses of other bromo- and nitro-substituted aromatic compounds reveal the prevalence of H···H, H···O/O···H, and H···Br/Br···H contacts as the most significant contributors to crystal packing. nih.govnih.gov
In the crystal structure of this compound, one would anticipate strong hydrogen bonds involving the amino (-NH2) and hydroxyl (-OH) groups as donors and the nitro (-NO2) group's oxygen atoms as acceptors. The bromine atom would likely participate in halogen bonding (Br···O or Br···N) and other weaker contacts like C-H···Br. The 2D fingerprint plots for such a molecule would be expected to show distinct spikes characteristic of strong hydrogen bonds and more diffuse regions corresponding to van der Waals forces and other weaker interactions. scirp.orgscirp.org
| Interaction Type | Expected Contribution | Key Features |
| H···O/O···H | High | Strong hydrogen bonds involving -OH, -NH2, and -NO2 groups. |
| H···H | Significant | Represents van der Waals forces and general packing. |
| H···Br/Br···H | Moderate | Indicates interactions involving the bromine substituent. |
| H···C/C···H | Moderate | C-H···π interactions and general van der Waals contacts. |
| C···C | Low | π-π stacking interactions between aromatic rings. |
This computational approach is invaluable for understanding how molecules assemble in the solid state, which influences macroscopic properties such as stability, solubility, and morphology. researchgate.net
Chemical Reactivity and Mechanistic Pathways
Reactivity at the Amino Functionality
The amino group (-NH₂) in 2-Amino-4-bromo-6-nitrophenol is a primary aromatic amine. Its nucleophilic character, while tempered by the electron-withdrawing nitro group positioned ortho to it, allows it to participate in a variety of characteristic reactions.
The amino group of nitrophenol derivatives can readily undergo acylation. For instance, in a related compound, 2-amino-4-chloro-5-nitrophenol, acylation with benzoyl chloride proceeds efficiently. google.com The reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. A similar reaction can be expected for this compound, where the amino group reacts with acyl halides (like acetyl chloride or benzoyl chloride) or anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). The base, often pyridine (B92270), serves to neutralize the acid byproduct (e.g., HCl).
Sulfonylation follows a similar mechanistic pathway, with sulfonyl chlorides (such as p-toluenesulfonyl chloride) reacting with the amino group to yield sulfonamides. Alkylation of the amino group is also possible but can be more challenging to control, as mono-, di-, and even tri-alkylation products can form.
Table 1: Representative Acylation Reaction
| Reactant | Reagent | Product Type | Key Conditions |
| 2-Amino-4-chloro-5-nitrophenol | Benzoyl Chloride | N-Benzoyl derivative | Pyridine or N-dimethylacetamide as solvent/base google.com |
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–10 °C). organic-chemistry.orggoogle.com The mechanism begins with the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and is attacked by the nucleophilic amino group. A series of proton transfers and water elimination steps leads to the formation of a diazonium salt. organic-chemistry.org
These resulting diazonium salts are highly versatile synthetic intermediates. organic-chemistry.org They can be subjected to a variety of subsequent transformations, including:
Sandmeyer Reaction: Displacement of the diazonium group with halides (–Cl, –Br, –CN) using copper(I) salts.
Schiemann Reaction: Replacement with fluorine (–F) using fluoroboric acid (HBF₄).
Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder.
Hydrolysis: Reaction with water to replace the diazonium group with a hydroxyl group (–OH).
Table 2: General Diazotization Reaction Conditions
| Reactant Type | Reagents | Temperature | Intermediate |
| Primary Aromatic Amine | NaNO₂, Strong Acid (e.g., HCl, H₂SO₄) | 0–10 °C | Arenediazonium Salt google.com |
The amino group of this compound can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. jcsp.org.pk This reaction is typically catalyzed by an acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. rsc.orgijpbs.com
The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed, for instance, by azeotropic distillation. The stability and properties of the resulting Schiff base are influenced by the nature of the aldehyde or ketone used. jcsp.org.pk For example, Schiff bases have been synthesized from various aminophenols, such as 2-amino-4-chlorophenol (B47367) and 2-amino-4-nitrophenol (B125904), by reacting them with different aldehydes. rsc.orgrsc.org These compounds are of significant interest due to their coordination capabilities and biological activities. ijpbs.comrsc.org
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl (–OH) group is acidic and can participate in reactions typical of phenols, although its reactivity is modulated by the adjacent nitro group and the bromo group at the para-position.
The phenolic proton can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkyl halides or other alkylating agents in a Williamson ether synthesis to form ethers. For example, the phenolic hydroxyl of the related compound 2-bromo-6-nitrophenol (B84729) has been protected as a methyl ether by reacting it with methyl iodide. google.com Similarly, the phenol (B47542) group on 2-allyl-4-bromo-6-nitrophenol can be alkylated using allyl bromide in the presence of potassium carbonate. researchgate.net
Esterification of the hydroxyl group can be achieved by reacting the phenol with acyl chlorides or acid anhydrides. beilstein-journals.orgsmolecule.com This reaction is often catalyzed by a base like pyridine. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent. For instance, 2-bromoacetic acid esters of nitrophenols have been prepared by reacting the nitrophenol with bromoacetyl bromide in the presence of pyridine. beilstein-journals.org
Table 3: Etherification of a Related Phenol
| Reactant | Reagent | Product | Catalyst/Base |
| 2-allyl-4-bromo-6-nitrophenol | Allyl bromide | 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Potassium carbonate researchgate.net |
The acidity of the phenolic proton in this compound is significantly enhanced by the strong electron-withdrawing effects of the ortho-nitro group and the para-bromo group. These groups stabilize the resulting phenoxide anion through resonance and inductive effects, making the proton more likely to dissociate.
Studies on structurally similar compounds, such as 2,6-dichloro-4-nitrophenol (B181596) (DCNP), have shown that they readily form proton transfer complexes with bases. researchgate.net In these interactions, the acidic proton from the phenol is transferred to a base, forming an ion pair. researchgate.net The extent of this proton transfer depends on the strength of the base and the polarity of the solvent. It is expected that this compound would exhibit similar behavior, acting as a proton donor in the presence of suitable bases. The intramolecular hydrogen bonding between the phenolic -OH and the ortho -NO₂ group can also influence its acidity and proton transfer dynamics.
Transformations Involving the Bromo Substituent
The bromine atom at the C4 position is a versatile functional group that can be replaced or engaged in coupling reactions to synthesize a wide array of derivatives.
The bromo substituent on the this compound ring is susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group, positioned para to the bromine, activates the ring for such reactions. This allows for the displacement of the bromide ion by various nucleophiles. For instance, a patent describes the reaction of this compound with 1,2-dibromoethane (B42909) and potassium carbonate in N,N-dimethylformamide at elevated temperatures, indicating the bromo group's ability to participate in substitution reactions. google.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Alkoxide | Sodium Methoxide | 2-Amino-4-methoxy-6-nitrophenol |
The bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. While specific examples for this compound are not prevalent in the searched literature, the principles of these reactions are broadly applicable.
Suzuki-Miyaura Coupling: To form a C-C bond, this compound could be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling the bromo compound with an amine using a palladium catalyst and a suitable base.
Buchwald-Hartwig Etherification: For C-O bond formation, the bromo compound could be coupled with an alcohol or phenol under palladium catalysis.
Table 2: Representative Cross-Coupling Reactions
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Boronic Acids/Esters | Pd(PPh₃)₄, Na₂CO₃ |
| Heck Reaction | C-C | Alkenes | Pd(OAc)₂, PPh₃ |
| Sonogashira Coupling | C-C | Terminal Alkynes | Pd(PPh₃)₂, CuI, Et₃N |
Reactions of the Nitro Group
The nitro group at the C6 position is a dominant feature of the molecule, strongly influencing its reactivity and undergoing characteristic transformations.
The reduction of the nitro group to an amino group is a common and important transformation. In dinitro- and trinitrophenols, a nitro group positioned ortho to a hydroxyl group is often preferentially reduced. sciencemadness.org The Zinin reduction, which employs negative divalent sulfur reagents like sulfides or polysulfides, is a classic method for reducing nitroarenes and has been used to prepare this compound from 4-bromo-2,6-dinitrophenol (B1284018). sciencemadness.orgscribd.com Another common method involves the use of tin powder in the presence of concentrated hydrochloric acid. ambeed.com
The nitro group is a powerful electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic attack. sciencemadness.org This deactivation is a result of both inductive and resonance effects, which decrease the electron density of the benzene (B151609) ring. Any electrophilic substitution would be directed to the positions meta to the nitro group. However, the presence of the strongly activating ortho, para-directing amino and hydroxyl groups complicates the reactivity pattern. The primary role of the nitro group in this context is to significantly lower the reactivity of the ring towards electrophiles compared to a non-nitrated analogue.
Comprehensive Reaction Mechanism Elucidation (Experimental and Computational)
A thorough understanding of the reaction mechanisms for this compound involves a combination of experimental observations and computational modeling.
Experimental Approaches: Mechanistic insights are often gained through kinetic studies that measure how reaction rates change with reactant concentrations and temperature. For instance, in the Zinin reduction, the rate is often first-order in both the nitroarene and the disulfide ion, suggesting that the rate-determining step is the attack of the disulfide ion on the nitro group. sciencemadness.org The isolation and characterization of reaction intermediates and products using techniques like NMR, IR, and mass spectrometry are also crucial for piecing together the reaction pathway.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways. These calculations can provide the geometries and energies of reactants, transition states, and products. This information helps to predict the most likely reaction mechanism by comparing the activation energies of different possible pathways. For example, computational studies could model the nucleophilic attack on the bromo-substituted carbon to rationalize the feasibility of SNAr reactions and explore the electronic effects of the substituents on the transition state stability.
Derivatization Strategies and Coordination Chemistry
Rational Design and Synthesis of Functionalized 2-Amino-4-bromo-6-nitrophenol Derivatives
The rational design of derivatives based on the this compound scaffold focuses on strategically modifying its functional groups—the amino (-NH₂), hydroxyl (-OH), and the aromatic ring itself—to fine-tune its chemical and physical properties. A primary strategy for derivatization involves the condensation reaction of the amino group with aldehydes or ketones to form Schiff bases. For instance, new Schiff bases have been successfully synthesized via the reaction of the related compound, 2-amino-4-nitrophenol (B125904), with various aldehydes like 2-hydroxy-5-methylbenzaldehyde. iucr.org This reaction creates a new imine (-C=N-) linkage, extending the conjugation of the molecule and introducing new coordination sites.
Another avenue for derivatization is through reactions targeting the phenolic hydroxyl group or the aromatic ring. The amino and halogen groups enable a variety of transformations, including nucleophilic aromatic substitution where the bromine atom can be replaced by other functional groups. vulcanchem.com
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to a parent molecule influence its biological or chemical activity. While specific SAR studies on derivatives of this compound are not extensively documented in available literature, the principles can be inferred from studies on analogous compounds.
For related classes of compounds, such as benzimidazole (B57391) and anthraquinone (B42736) derivatives, SAR studies have demonstrated that the nature and position of substituents on the aromatic ring play a critical role in their activity. researchgate.netnih.gov For derivatives of this compound, SAR investigations would typically involve synthesizing a series of analogues with systematic variations. Key modifications could include:
Altering the substituents on the aromatic ring: Replacing the bromo group with other halogens (chloro, fluoro) or pseudo-halogens to modulate electronic effects and lipophilicity.
Modifying the amino group: Acylation or alkylation of the amino group to alter its hydrogen-bonding capacity and steric profile.
For example, in a series of α-ketoheterocycle inhibitors, increasing the length of an acyl chain substituent was found to progressively increase inhibitory activity, demonstrating a clear relationship between structure and function. universiteitleiden.nl Similarly, studies on anthraquinone derivatives showed that a 2-sulfonate group was essential for inhibitory activity against certain enzymes. nih.gov Such studies on a series of this compound derivatives would be essential to map out the pharmacophore and optimize the molecule for specific applications.
Coordination Chemistry with Transition and Main Group Metal Ions
The presence of multiple heteroatoms (oxygen and nitrogen) with lone pairs of electrons makes this compound an excellent candidate for acting as a ligand in coordination chemistry. mdpi.com Transition metals, in particular, form stable complexes with such organic ligands. bccampus.ca
As a ligand, this compound possesses several potential donor atoms, primarily the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group. This arrangement allows it to function as a bidentate chelating agent, forming a stable ring structure with a central metal ion. bccampus.ca The formation of a chelate ring significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.
The chelating behavior is influenced by the electronic properties of the other substituents on the ring. The electron-withdrawing nitro group (-NO₂) and the bromo group (-Br) decrease the electron density on the aromatic ring and, consequently, can reduce the basicity (donor strength) of the amino and hydroxyl groups. However, the molecule can be deprotonated at the phenolic hydroxyl group to form a phenoxide ion, which is a much stronger donor. In many syntheses of related complexes, the pH is adjusted to facilitate this deprotonation and subsequent coordination. jocpr.com While the nitro group itself can potentially coordinate to a metal ion, it is generally considered a weak ligand and often does not participate in coordination, as observed in complexes of the related Schiff base of 2-amino-4-nitrophenol. jocpr.com
Metal complexes of ligands similar to this compound are typically synthesized by reacting the ligand with a metal salt (e.g., chlorides, sulfates, or acetates) in a suitable solvent like ethanol (B145695) or methanol. jocpr.comacs.org The reaction mixture is often stirred and refluxed to ensure completion. The resulting solid complex can then be isolated by filtration, washed, and dried.
The characterization of these newly formed metal complexes relies on a suite of spectroscopic and analytical techniques:
FT-IR Spectroscopy: Infrared spectroscopy is invaluable for confirming the coordination of the ligand to the metal ion. Key evidence includes:
A shift in the stretching frequencies of the -NH₂ and -OH groups, indicating their involvement in bonding.
The disappearance of the -OH stretching band if deprotonation occurs.
The appearance of new, low-frequency bands corresponding to the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
In Schiff base derivatives, a shift in the C=N stretching vibration is a clear indicator of the imine nitrogen's coordination. jocpr.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Change Upon Complexation |
| ν(O-H) | ~3300-3500 | Broadens, shifts, or disappears (on deprotonation) |
| ν(N-H) | ~3100-3400 | Shifts to lower wavenumber |
| ν(C=N) (Schiff Base) | ~1610-1630 | Shifts, typically to lower wavenumber |
| ν(M-O) | ~400-600 | New band appears |
| ν(M-N) | ~400-500 | New band appears |
UV-Visible Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, provide information about the coordination geometry. The spectra of the complexes typically show new absorption bands corresponding to d-d electronic transitions within the metal ion and charge-transfer bands between the ligand and the metal. mdpi.comacs.org
NMR Spectroscopy: For diamagnetic metal complexes (e.g., with Zn²⁺), ¹H NMR spectroscopy can confirm the structure. The disappearance of the phenolic proton signal upon deprotonation is a key indicator of coordination. mdpi.com
Mass Spectrometry: This technique is used to determine the molecular weight of the complex, confirming its stoichiometry. nih.gov
Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure of a coordination compound. This technique provides detailed information on:
Coordination Geometry: It can unambiguously determine if the geometry around the central metal ion is, for example, octahedral, tetrahedral, or square planar. bccampus.ca
Bond Lengths and Angles: Precise measurements of the distances between the metal and the donor atoms (M-O, M-N) and the angles within the chelate ring provide insight into the nature and strength of the coordination bonds.
Molecular Packing: It reveals how the complex molecules are arranged in the crystal lattice and details the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.
For example, crystallographic analysis of a Schiff base derived from the related 2-amino-4-nitrophenol revealed an almost planar molecular structure stabilized by intermolecular hydrogen bonds. iucr.org Similar analyses of metal complexes would confirm the chelating mode of the ligand and provide unequivocal proof of the coordination environment around the metal center.
Exploration of Advanced Materials and Functional Applications
Utilization in Chromophoric Systems and Dye Development (Academic Context)
2-Amino-4-bromo-6-nitrophenol serves as a crucial intermediate in the synthesis of a variety of dyes, including reactive, acid, neutral, disperse, and solvent dyes. google.com Its chromophoric properties, arising from the nitro and amino groups on the phenol (B47542) ring, are fundamental to its application in this field.
A notable application of this compound is in the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. For instance, the Schiff base 2-amino-4-nitrophenol-N-salicylidene is synthesized from 2-amino-4-nitrophenol (B125904) and salicylaldehyde. jocpr.comscispace.com This Schiff base can then act as a ligand to form coordination complexes with metal ions. Research has demonstrated the synthesis of mixed ligand Co(II) complexes using this Schiff base alongside various amino acids. jocpr.comscispace.com The formation of these metal complexes is confirmed by the deprotonation of the hydroxyl group of the 2-amino-4-nitrophenol derivative, leading to a stable, colored compound. jocpr.com The resulting complexes are typically non-hygroscopic, stable solids with limited solubility in organic solvents. jocpr.com
The synthesis of these chromophoric systems involves reacting the Schiff base with a metal salt, such as cobalt sulfate, in the presence of an amino acid. jocpr.com The pH of the reaction is adjusted to facilitate the precipitation of the dark-colored complex, which is then purified. jocpr.com The infrared spectra of these complexes show characteristic bands that confirm the formation of the Schiff base and its coordination to the metal ion. jocpr.com
Intermediacy in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups on the aromatic ring of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. Its utility spans the creation of novel Schiff bases and the synthesis of pharmacologically relevant compounds.
One area of application is in the synthesis of new allylidene amino phenol-containing Schiff bases. nih.govsemanticscholar.org These reactions typically involve the condensation of this compound with trimethinium salts in the presence of a base like triethylamine. nih.govsemanticscholar.org The resulting Schiff base derivatives can then be used to form metal complexes. nih.govsemanticscholar.org
Furthermore, derivatives of this compound, such as 2-bromo-6-nitrophenol (B84729), are utilized as intermediates in the synthesis of N-Hydroxy Eltrombopag, a derivative of a thrombopoietin receptor agonist. chemicalbook.com The synthesis pathway involves the conversion of 2-bromo-6-nitrophenol to 2-bromo-6-aminophenol, which is then further modified. medchemexpress.com
The importance of this compound as a synthetic intermediate is also highlighted by the development of specific preparation methods for the compound itself. A patented method describes its synthesis from 2,4-dinitrochlorobenzene through a two-step process of hydrolysis and subsequent reduction. google.com This method is designed to be efficient and suitable for industrial production, underscoring the demand for this compound as a building block in various chemical syntheses. google.com
Contributions to Nonlinear Optical (NLO) Materials Development
Organic molecules with both electron-donating and electron-accepting groups attached to a π-conjugated system are known to exhibit significant nonlinear optical (NLO) properties. scirp.org These materials are of great interest for applications in optoelectronics, including optical switching and data storage. scirp.org this compound possesses the characteristic features of an NLO-active molecule, with the amino group acting as an electron donor and the nitro group as a strong electron acceptor, all attached to the benzene (B151609) ring.
While specific studies focusing solely on the NLO properties of this compound are not extensively documented, research on analogous compounds provides strong evidence for its potential in this field. For instance, studies on 2-amino-4-methylpyridinium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) and other similar organic crystals have demonstrated significant NLO activity. scirp.orgdntb.gov.ua The presence of a pyridine (B92270) ring in some of these materials has been shown to enhance the NLO behavior due to an increase in the number of π-electrons. scirp.org
The fundamental principle behind the NLO activity in these organic materials is the intramolecular charge transfer from the donor to the acceptor group through the conjugated system. This charge asymmetry is crucial for achieving a large second-order NLO response. The molecular structure of this compound, with its donor-acceptor substitution pattern, makes it a promising candidate for the development of new NLO materials. Further research into the crystal engineering and characterization of its NLO properties could lead to the development of novel materials for advanced optical applications.
| Compound | Crystal System | Key NLO Property | Reference |
| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB) | Monoclinic | Third-order NLO | scirp.org |
| 2-amino-4,6-dimethylpyrimidine benzoic acid (2APB) | - | Potential NLO applications | researchgate.net |
| (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide | - | Third-order NLO | x-mol.com |
Role as a Building Block in Supramolecular Assembly and Nanomaterials
The functional groups present in this compound, namely the amino, hydroxyl, and nitro groups, are capable of forming various non-covalent interactions, such as hydrogen bonds. These interactions are the driving force for the self-assembly of molecules into well-defined supramolecular structures. While specific research on the use of this compound in supramolecular assembly and nanomaterials is emerging, the principles of its molecular recognition capabilities are well-established.
The formation of metal complexes with Schiff bases derived from this compound is a prime example of its role as a building block in supramolecular chemistry. jocpr.comnih.govsemanticscholar.org In these complexes, the organic ligand, derived from this compound, orchestrates the assembly of the final supramolecular architecture through coordination with the metal center. jocpr.combohrium.com
The ability of similar phenolic compounds, such as 2,4,6-trinitrophenol, to form extensive three-dimensional supramolecular networks through intermolecular hydrogen bonding has been demonstrated. researchgate.net The presence of multiple hydrogen bond donors and acceptors in this compound suggests its potential to form similar complex architectures. These supramolecular assemblies can have applications in areas such as crystal engineering, host-guest chemistry, and the development of functional materials with tailored properties. The study of how this molecule interacts with other complementary molecules will be key to unlocking its full potential as a versatile building block for the bottom-up fabrication of novel nanomaterials.
Future Research Directions and Unexplored Avenues
Advancements in Green Chemistry Approaches for Synthesis
Traditional methods for the synthesis of nitroaromatic compounds often involve harsh conditions and the use of hazardous reagents, leading to significant environmental concerns. researchgate.netnih.gov Future research will likely focus on the development of more sustainable and environmentally friendly synthetic routes to 2-Amino-4-bromo-6-nitrophenol. tandfonline.com Green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize less toxic substances. researchgate.net
Key areas of investigation could include:
Catalytic Nitration: Exploring the use of solid acid catalysts, such as zeolites or metal-modified montmorillonite, for regioselective nitration could offer a recyclable and more benign alternative to traditional mixed-acid nitration. organic-chemistry.orgresearchgate.net
Solvent-Free Reactions: The development of solvent-free or microwave-assisted synthesis methods can significantly reduce reaction times and energy input, aligning with the principles of green chemistry. researchgate.net
Biocatalysis: Investigating enzymatic pathways for the synthesis or modification of nitrophenols could provide highly selective and environmentally compatible production methods.
| Green Synthesis Approach | Potential Advantages for Nitrophenol Synthesis |
| Solid Acid Catalysis | High regioselectivity, catalyst reusability, reduced corrosive waste. researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. researchgate.net |
| Ionic Liquid Media | Potential for enhanced reaction rates and selectivity, recyclable reaction medium. organic-chemistry.org |
| Biocatalysis | High specificity, mild reaction conditions, biodegradable catalysts. |
Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. dtaborgroup.com For this compound, these computational tools can accelerate the discovery of new applications and provide a deeper understanding of its behavior.
Future research in this area could involve:
Property Prediction: Developing QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity, toxicity, and physicochemical properties of this compound and its derivatives. researchgate.net This can guide the design of new compounds with desired characteristics.
Reaction Optimization: Utilizing ML algorithms to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity.
De Novo Design: Employing generative models to design novel molecules based on the this compound scaffold with specific desired properties for various applications.
| AI/ML Application | Potential Impact on Research |
| QSAR Modeling | Prediction of biological activity and toxicity, guiding safer-by-design principles. |
| Predictive Analytics | Forecasting physicochemical properties like solubility and reactivity. acs.org |
| Generative Models | In silico design of novel derivatives with enhanced functionalities. |
Investigation of Self-Assembly Phenomena and Supramolecular Structures
The presence of hydrogen bond donors (amino and hydroxyl groups), a halogen atom (bromine), and a nitro group suggests that this compound could participate in a variety of non-covalent interactions, leading to the formation of interesting self-assembled and supramolecular structures. researchgate.net The study of these phenomena is a burgeoning field with implications for crystal engineering and materials science.
Potential research directions include:
Halogen Bonding: Investigating the role of the bromine atom in forming halogen bonds, which are directional interactions that can be used to control the assembly of molecules in the solid state. researchgate.netrsc.org
Hydrogen Bonding Networks: Characterizing the intricate hydrogen bonding networks that can be formed by the amino and hydroxyl groups, and how these are influenced by the nitro and bromo substituents.
Crystal Engineering: Systematically studying the crystallization of this compound under various conditions to produce polymorphs with different physical properties.
Design of Hybrid Materials Incorporating the Compound
The functional groups on this compound make it an attractive building block for the creation of novel hybrid materials. By incorporating this compound into larger structures, it may be possible to develop materials with tailored properties for specific applications.
Future research could focus on:
Porous Organic Frameworks (POFs): Synthesizing POFs that include this compound as a strut or functional group. The nitro groups could enhance the material's affinity for certain gases, such as carbon dioxide. acs.orgrsc.org
Functionalized Nanoparticles: Grafting this compound onto the surface of nanoparticles (e.g., gold, silica) to create functionalized nanomaterials for sensing or catalytic applications.
Polymer Composites: Blending or covalently incorporating the compound into polymer matrices to modify their optical, thermal, or chemical properties.
Exploration of Novel Reaction Pathways and Catalytic Applications
The reactivity of this compound has not been fully explored, and there is significant potential for the discovery of novel reaction pathways and catalytic applications. The electron-withdrawing nature of the nitro group can activate the aromatic ring for certain reactions. nih.gov
Promising areas for future investigation include:
Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts, for example, in reactions where the nitro group can stabilize intermediates. nih.govscilit.com
Photocatalysis: Exploring the photocatalytic activity of the compound, particularly in the degradation of pollutants, as has been observed with other nitrophenols. frontiersin.orgresearchgate.netmdpi.com
Catalytic Reduction: While the reduction of nitro groups is a known reaction, developing highly selective catalysts for the reduction of the nitro group in this compound without affecting the other functional groups could lead to valuable synthetic intermediates. rsc.orgmdpi.com
| Research Area | Potential Application |
| Organocatalysis | Asymmetric synthesis, green chemical transformations. nih.gov |
| Photocatalysis | Environmental remediation, degradation of organic pollutants. researchgate.net |
| Selective Catalysis | Synthesis of fine chemicals and pharmaceutical intermediates. rsc.org |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Amino-4-bromo-6-nitrophenol with high purity?
- Methodological Answer : Bromination of 2-amino-4-nitrophenol under controlled anhydrous conditions (bromine in glacial acetic acid at 0–5°C) minimizes side reactions. Post-synthesis purification via recrystallization (ethanol/water, 1:3 v/v) yields >95% purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm melting point (mp 151–153°C) against literature values .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- FTIR : Identify nitro (–NO₂) stretches at ~1520 cm⁻¹ and phenolic O–H at ~3300 cm⁻¹.
- 1H NMR (DMSO-d₆) : Assign amino (–NH₂) protons at δ 6.28 (s, 2H) and aromatic protons at δ 7.35–8.42, with coupling constants confirming substitution patterns.
- UV-Vis : Monitor π→π* transitions in ethanol (λmax ~320 nm) for electronic structure validation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation of fine particles. Store in amber glass at 4°C, segregated from oxidizing agents. For spills, neutralize with 10% sodium bicarbonate before disposal. Refer to SDS for emergency exposure protocols .
Advanced Research Questions
Q. How can contradictory NMR data for this compound in different deuterated solvents be resolved?
- Methodological Answer : Perform solvent-dependent NMR studies (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects. In DMSO-d₆, amino protons exhibit downfield shifts (δ 6.28) due to strong H-bonding, while CDCl₃ shows upfield shifts. Use 2D techniques (HSQC, HMBC) to resolve overlapping aromatic signals and confirm regiochemistry .
Q. What challenges arise during X-ray crystallographic refinement of this compound using SHELXL?
- Methodological Answer : Address positional disorder in the nitro group using PART commands and anisotropic displacement parameters (ADPs). Apply the TWIN instruction if twinning is detected (Hooft parameter > 0.5). Validate refinement with R1 < 0.05 and wR2 < 0.15. Visualize final structures in ORTEP-3 to confirm geometry .
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer : Calculate Hansen solubility parameters (HSPs) to predict solvent compatibility. High solubility in DMF (δD ≈ 17.4, δP ≈ 13.7 MPa¹/²) correlates with strong H-bonding capacity. Low solubility in hexane (δD ≈ 14.9 MPa¹/²) reflects poor dispersion interactions. Construct phase diagrams at varying temperatures to map solubility limits .
Data Analysis and Contradiction Management
Q. How can researchers resolve discrepancies in melting point data reported for this compound?
- Methodological Answer : Compare DSC thermograms (heating rate 10°C/min) across labs to identify polymorphic transitions. Cross-validate with powder XRD to rule out crystalline vs. amorphous phase differences. Literature values (e.g., mp 151–153°C) should align with purity ≥98% by HPLC .
Q. What strategies mitigate errors in quantifying this compound via HPLC?
- Methodological Answer : Use a calibrated internal standard (e.g., 4-nitroaniline) to correct retention time drift. Optimize mobile phase pH (2.5–3.0 with 0.1% TFA) to sharpen peak resolution. Validate method robustness via inter-day precision studies (RSD < 2%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
